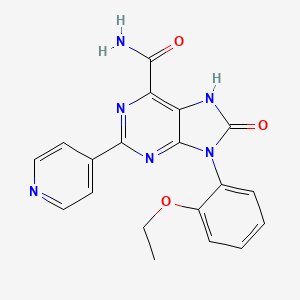

![molecular formula C18H21BrN2OS2 B2542395 1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1104733-75-6](/img/structure/B2542395.png)

1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide" is a derivative of imidazo[2,1-b]thiazole, which is known for its analgesic and anti-inflammatory properties. The structure of this compound suggests it may have similar biological activities due to the presence of the imidazo[2,1-b]thiazole core, which is a common feature in molecules exhibiting these effects .

Synthesis Analysis

The synthesis of related imidazo[2,1-b]thiazole derivatives typically involves the reaction of 2-phenylamino-4-methylthiazole with aromatic α-halogenoketones, followed by boiling in aqueous hydrobromic acid or acetic anhydride to yield various substituted imidazo[2,1-b]thiazolium bromides . Another relevant synthetic approach includes the preparation of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, which is then converted through reactions with different reagents to yield a range of compounds, confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a fused ring system that includes an imidazole ring and a thiazole ring. The presence of substituents on these rings can significantly affect the molecule's electronic properties and, consequently, its biological activity. The crystal packing in the solid-state structures of related compounds is often assisted by electrostatic and weak interactions, which can also influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions, including oxidative dimerization when treated with hypervalent iodine(V)-containing reagents, such as o-iodoxybenzoic acid (IBX), in the presence of tetraethylammonium bromide (TEAB), leading to the formation of 1,2,4-thiadiazoles . Additionally, reactions with dimethyl acetylenedicarboxylate can yield tetracyclic compounds with a thiazolidinone or thiazinone ring fused to the imidazo[2,1-b]thiazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and stability. For instance, the synthesis of a 3-fluorophenylthiophene derivative bearing a cationic imidazolium group resulted in a compound that, upon electrochemical oxidation, displayed both p- and n-doping redox waves, indicating a change in the electronic properties of the polymer . This suggests that the compound may also exhibit unique electrochemical properties due to its structural features.

Scientific Research Applications

Synthesis and Chemical Properties

The research on similar compounds has led to the synthesis of various derivatives with potential chemical and biological applications. For instance, the synthesis of naphthoquinone derivatives, which involves the reaction of 2,3-dihydro-2-thioxo-1H-naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate, highlights the chemical versatility and potential utility of such compounds in creating pharmacologically active molecules (Nakamori, Saito, & Kasai, 1988). Moreover, the generation of structurally diverse libraries through alkylation and ring closure reactions showcases the adaptability of thiazolium and related compounds in synthesizing new chemical entities (Roman, 2013).

properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N2OS2.BrH/c1-13-6-7-14(2)15(11-13)19-12-18(21,16-5-3-9-22-16)20-8-4-10-23-17(19)20;/h3,5-7,9,11,21H,4,8,10,12H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTGSUKKUOYJBR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=CC=CS4)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B2542313.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2542322.png)

![(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B2542323.png)

![Methyl 5-[(4-methylbenzoyl)amino]-2-furoate](/img/structure/B2542326.png)

![2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2542328.png)

![(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542335.png)